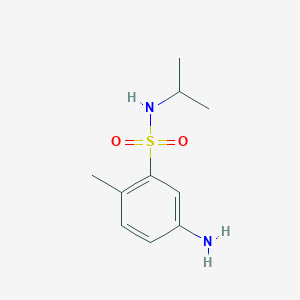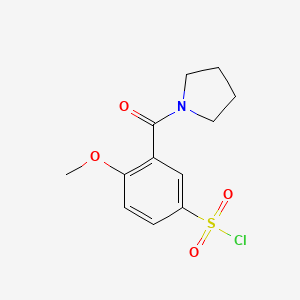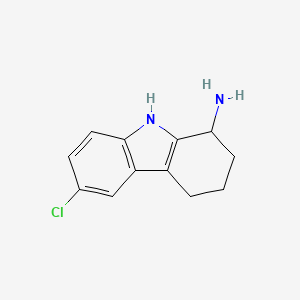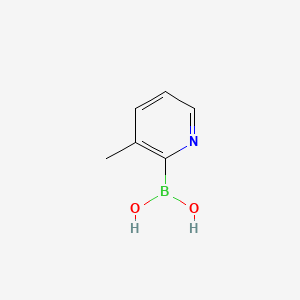
3-Methylpyridin-2-boronsäure
Übersicht
Beschreibung
3-Methylpyridine-2-boronic acid is an organoboron compound with the molecular formula C6H8BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the second carbon of the pyridine ring, and a methyl group is attached to the third carbon. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Wissenschaftliche Forschungsanwendungen
3-Methylpyridine-2-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 3-Methylpyridine-2-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 3-Methylpyridine-2-boronic acid involves its interaction with the Suzuki–Miyaura coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 3-Methylpyridine-2-boronic acid is the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It is known that boronic acids, such as 3-methylpyridine-2-boronic acid, are generally stable and readily prepared , suggesting that they may have favorable bioavailability.
Result of Action
The molecular and cellular effects of the action of 3-Methylpyridine-2-boronic acid are primarily seen in its role in the Suzuki–Miyaura coupling reaction. This reaction results in the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action of 3-Methylpyridine-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of 3-Methylpyridine-2-boronic acid, can proceed in a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
3-Methylpyridine-2-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential in the creation of complex organic molecules. The boronic acid group in 3-Methylpyridine-2-boronic acid interacts with palladium catalysts to facilitate the transmetalation step of the Suzuki–Miyaura coupling reaction . Additionally, 3-Methylpyridine-2-boronic acid can interact with various enzymes and proteins that have boron-binding sites, potentially influencing their activity and function.
Cellular Effects
The effects of 3-Methylpyridine-2-boronic acid on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methylpyridine-2-boronic acid may interact with proteins involved in signal transduction, thereby modulating cellular responses to external stimuli . Furthermore, this compound could affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-Methylpyridine-2-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules that contain hydroxyl or amino groups. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context . Additionally, 3-Methylpyridine-2-boronic acid can influence gene expression by binding to regulatory proteins or DNA sequences, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylpyridine-2-boronic acid can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that 3-Methylpyridine-2-boronic acid can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3-Methylpyridine-2-boronic acid in animal models are dose-dependent. At low doses, this compound may have minimal or beneficial effects on cellular function and metabolism. At higher doses, 3-Methylpyridine-2-boronic acid can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are noted.
Metabolic Pathways
3-Methylpyridine-2-boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes that recognize boronic acid groups, leading to the formation of metabolites that may have distinct biological activities . Additionally, 3-Methylpyridine-2-boronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, 3-Methylpyridine-2-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of 3-Methylpyridine-2-boronic acid can affect its biological activity, as the compound may accumulate in areas where it can interact with target biomolecules.
Subcellular Localization
The subcellular localization of 3-Methylpyridine-2-boronic acid is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, 3-Methylpyridine-2-boronic acid may be directed to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression . Alternatively, it may localize to the cytoplasm or other organelles, where it can modulate the activity of enzymes and other biomolecules.
Vorbereitungsmethoden
The synthesis of 3-Methylpyridine-2-boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This method involves the reaction of 3-methylpyridine with a halogenating agent to form 3-methylpyridine halide, followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM): This approach involves the metal-hydrogen exchange of the corresponding substituted pyridine, followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines can be coupled with tetraalkoxydiboron or dialkoxyhydroborane in the presence of a palladium catalyst.
C-H or C-F Bond Activation: This method uses iridium or rhodium catalysts to activate the C-H or C-F bonds, followed by borylation.
Analyse Chemischer Reaktionen
3-Methylpyridine-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 3-Methylpyridine-2-boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction involves the coupling of 3-Methylpyridine-2-boronic acid with amines or alcohols in the presence of a copper catalyst, forming C-N or C-O bonds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to form corresponding pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
3-Methylpyridine-2-boronic acid can be compared with other similar compounds, such as:
2-Methylpyridine-3-boronic acid: Similar in structure but with the boronic acid group at the third carbon and the methyl group at the second carbon.
5-Methylpyridine-2-boronic acid: Similar in structure but with the methyl group at the fifth carbon.
6-Chloro-2-methylpyridine-3-boronic acid: Similar in structure but with a chlorine atom at the sixth carbon.
These compounds share similar reactivity and applications but differ in their specific substitution patterns, which can influence their chemical properties and reactivity.
Eigenschaften
IUPAC Name |
(3-methylpyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEAFZXYIBHWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590402 | |
| Record name | (3-Methylpyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930303-26-7 | |
| Record name | (3-Methylpyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-pyridineboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



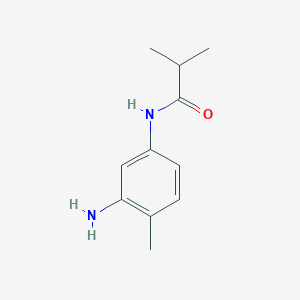
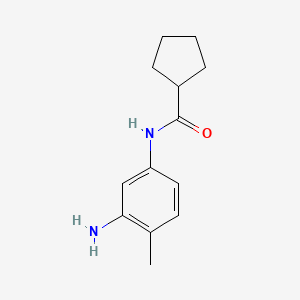
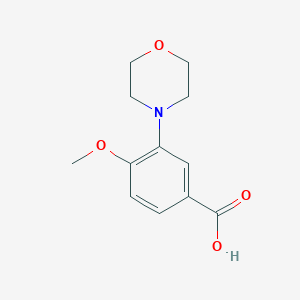
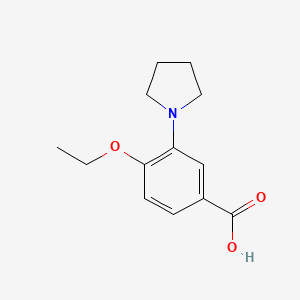
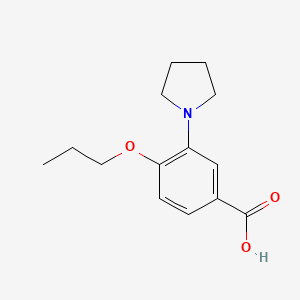
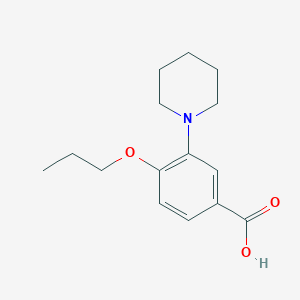

![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)
